2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S2/c1-2-19(16,17)15-7-6-14-12(15)18-9-10-4-3-5-11(13)8-10/h3-5,8H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJMGXZQHWKBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dihydroimidazole ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of the ethanesulfonyl group: This step involves the reaction of the dihydroimidazole intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorophenylmethylsulfanyl group: This final step involves the nucleophilic substitution reaction of the ethanesulfonyl-dihydroimidazole intermediate with 3-chlorobenzyl mercaptan under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a sulfonamide derivative , which is known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. Sulfonamides have been widely used in the treatment of bacterial infections and are being explored for their role in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .
S100 Protein Inhibition
Recent studies have highlighted the role of compounds similar to 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole as inhibitors of the S100 protein family. These proteins are implicated in various pathological conditions, including cancer and neurodegenerative diseases. The ability of this compound to modulate S100 protein activity may offer therapeutic avenues for treating these diseases .
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds possess significant antimicrobial properties. The specific structure of This compound suggests it could be effective against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Data Table: Summary of Biological Activities
Case Study 1: S100 Protein Inhibition
In a study published in December 2017, researchers synthesized various sulfonamide derivatives, including those structurally related to This compound . The results indicated that these compounds effectively inhibited S100A4 protein activity, which is associated with metastasis in cancer cells. This finding suggests potential applications in designing targeted cancer therapies .
Case Study 2: Antimicrobial Testing
A separate investigation evaluated the antimicrobial properties of several imidazole derivatives. Among these, the compound under discussion showed promising results against Gram-positive bacteria. This study supports the hypothesis that modifications to imidazole structures can enhance antibacterial efficacy, paving the way for new antibiotic formulations .
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of dihydroimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Dihydroimidazole Derivatives
Key Comparative Observations
Electronic and Steric Effects
- Target Compound vs. QFM: The 3-chloro substituent in the target compound versus the 2-chloro in QFM alters electronic distribution.
- Ethanesulfonyl Group: Unique to the target compound, this group enhances polarity and may improve solubility compared to non-sulfonylated analogs like MK017 or QFM. Sulfonyl groups also resist oxidation, increasing metabolic stability .
Pharmacological Profiles
- Adrenergic Activity : MK017 and lofexidine exhibit α₁- and α₂-adrenergic agonist activity, respectively, suggesting the dihydroimidazole core is critical for receptor interaction . The target compound’s ethanesulfonyl group may sterically hinder binding to adrenergic receptors, redirecting its activity to other targets.
- Vasoconstrictive vs. Antidepressant Potential: Naphazoline’s naphthyl group confers lipophilicity, enhancing blood-brain barrier penetration for vasoconstriction .
Physicochemical Properties
- Solubility : The ethanesulfonyl group in the target compound likely increases aqueous solubility compared to lipophilic analogs like naphazoline.
- logP Predictions :
- Target compound: Estimated logP ~2.5 (moderate lipophilicity due to sulfonyl group).
- Naphazoline: logP ~3.8 (higher lipophilicity from naphthyl group) .
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole (CAS No. 868218-82-0) is a derivative of imidazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of an imidazole ring substituted with a chlorophenyl group and an ethanesulfonyl moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest. The following table summarizes key findings related to the anticancer activity of similar imidazole compounds:
| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 (melanoma) | 1.1 | Induction of apoptosis |
| Compound B | MCF-7 (breast cancer) | 0.95 | CDK2 inhibition |
| Compound C | HCT116 (colon cancer) | 0.30 | VEGF inhibition |
The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, a related imidazole derivative showed an IC50 value of 0.95 μM against MCF-7 cells, suggesting that modifications in the imidazole structure can enhance anticancer efficacy .
Antimicrobial Activity
Imidazole compounds are also known for their antimicrobial properties. In a study evaluating various imidazole derivatives against common bacterial strains, some showed promising results:
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | S. aureus | 15 |
| Compound E | E. coli | 12 |
| Compound F | B. subtilis | 14 |
These results indicate that certain structural features in imidazoles can lead to enhanced antimicrobial activity .
The biological activity of This compound is primarily attributed to its ability to interfere with cellular processes such as:
- Cell Cycle Regulation : Many imidazoles induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell death.
- VEGF Pathway Inhibition : Compounds targeting the VEGF pathway can inhibit tumor growth by preventing angiogenesis.
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives:
- Study on Anticancer Efficacy : A series of imidazole derivatives were synthesized and evaluated for their cytotoxic effects on A375 melanoma cells. The most active compound exhibited an IC50 value of 1.1 nM , demonstrating significant antiproliferative effects through apoptosis induction .
- Antimicrobial Screening : Research involving the synthesis of new imidazole derivatives showed that certain compounds exhibited strong antimicrobial activity against S. aureus and E. coli, with zones of inhibition exceeding 15 mm , indicating their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole to improve yield and purity?
- Methodological Answer :
- Step 1 : Utilize a two-step protocol involving cyclocondensation of thiourea derivatives with α-haloketones, followed by sulfonylation with ethanesulfonyl chloride. Adjust reaction conditions (e.g., solvent polarity, temperature) based on substituent electronic effects observed in analogous imidazoles (e.g., 4,5-diphenyl derivatives) .
- Step 2 : Monitor reaction progress via TLC or HPLC. Substituents like the 3-chlorophenyl group may sterically hinder sulfonylation; consider using polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize purity via GC-MS (>99% target peak area) .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using H and C NMR. The ethanesulfonyl group typically resonates at δ 3.3–3.7 ppm (quartet) for methylene protons and δ 44–50 ppm for the sulfur-bound carbon .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between imidazole NH and sulfonyl oxygen) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] calculated for CHClNOS: 325.0164) .
Q. How does the compound’s solubility profile influence formulation for biological testing?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid. The ethanesulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs .
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations if solubility in physiological buffers is <1 mg/mL .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Longitudinal Study : Design a split-plot experiment (randomized blocks) to assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) across soil/water matrices .
- Parameters : Measure half-life (t) under varying pH, UV exposure, and microbial activity. Use LC-MS/MS to quantify degradation products (e.g., desulfonylated imidazole) .
Q. How can chiral synthesis be achieved for enantiomerically pure forms of this compound?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during imidazole ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
- Dynamic Kinetic Resolution : Use lipases or transition-metal catalysts to favor a single enantiomer during sulfonylation .
Q. What mechanistic insights explain contradictory bioactivity data across cell-based assays?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays in multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific toxicity thresholds .
- Target Engagement Studies : Use fluorescence polarization assays to measure binding affinity to putative targets (e.g., cytochrome P450 enzymes) .
Q. How should researchers address discrepancies in reported thermal stability data?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air atmospheres. The sulfonyl group may stabilize the imidazole ring up to 250°C .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or hydrate formation, which may explain variability in melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
